4,4'-Diamino-2,2'-stilbenedisulfonic acid, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diamino-2,2’-stilbenedisulfonic acid, disodium salt, also known as Amsonic acid, is an organic compound with the formula (H2NC6H3SO3H)2C2H2 . It is a white, water-soluble solid . Structurally, it is a derivative of trans-stilbene, containing amino and sulfonic acid functional groups on each of the two phenyl rings . This compound is used in the synthesis of dyes and optical brighteners or fluorescent whitening agents .
Synthesis Analysis
The compound is produced by the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid with iron powder . It may be used in the synthesis of dyes and optical brighteners or fluorescent whitening agents .Molecular Structure Analysis
The empirical formula of 4,4’-Diamino-2,2’-stilbenedisulfonic acid, disodium salt is C14H14N2O6S2 . The molecular weight is 370.40 . The compound contains amino and sulfonic acid functional groups on each of the two phenyl rings .Physical and Chemical Properties Analysis
The compound is a white, water-soluble solid . It has a melting point of over 300 °C . The compound is a technical grade with an assay of 85% .Scientific Research Applications
Use in Synthesis of Dyes and Optical Brighteners
4,4'-Diamino-2,2'-stilbenedisulfonic acid, disodium salt, plays a significant role in the synthesis of dyes and optical brighteners, or fluorescent whitening agents. It has been extensively studied for its toxicological and carcinogenic effects when administered in feed to various animal models, showing no evidence of carcinogenic activity (National Toxicology Program technical report series, 1992).
Impact on Anion Transport in Corn Root Protoplasts
This compound has been shown to affect anion transport in corn root protoplasts. It inhibited chloride and sulfate uptake but not phosphate and potassium uptake in these protoplasts, highlighting its potential in plant physiological research (Lin, W. (1981). Plant physiology).
Photophysical Study with Lanthanide Ions
In recent research, complexes of 4,4’-diamino-2,2’-stilbenedisulfonic acid with trivalent lanthanide ions like Eu3+ and Tb3+ were prepared. This study is significant for understanding the photophysical properties of these complexes, which could have implications in materials science (Oliveira, R. S., Cursino, A. C. T., & Hussein, F. R. G. e. S. (2022). Chemistry & Chemical Technology).
Application in Fluorescent Brighteners
Disodium 4,4'-bis-(1,3,5-triazinylamino)stilbene-2,2'-disulfonate derivatives, synthesized from 4,4'-diaminostilbene-2,2'-disulfonic acid, have been used as whitening agents for cotton fiber. Their performance was evaluated by various fastness measurements, indicating their practical applications in textile industry (Hussain, M. et al. (2010). The Open Textile Journal).
Indicator for Carbonate Alkalinity
The compound has been used as an indicator for carbonate alkalinity in water treatment processes. It provides a striking color transition, making it a valuable tool in environmental monitoring and analysis (Taras, M. (1949). Journal American Water Works Association).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for '4,4'-Diamino-2,2'-stilbenedisulfonic acid, disodium salt' involves the reaction of 4,4'-Dinitrostilbene-2,2'-disulfonic acid with hydrazine hydrate, followed by reduction with sodium dithionite to yield the final product.", "Starting Materials": [ "4,4'-Dinitrostilbene-2,2'-disulfonic acid", "Hydrazine hydrate", "Sodium dithionite" ], "Reaction": [ "Step 1: Dissolve 4,4'-Dinitrostilbene-2,2'-disulfonic acid in water.", "Step 2: Add hydrazine hydrate to the solution and heat to reflux for several hours.", "Step 3: Cool the reaction mixture and filter the precipitated product.", "Step 4: Dissolve the product in water and add sodium dithionite to the solution.", "Step 5: Heat the solution to reflux for several hours.", "Step 6: Cool the reaction mixture and filter the precipitated product.", "Step 7: Wash the product with water and dry in a vacuum oven to yield '4,4'-Diamino-2,2'-stilbenedisulfonic acid, disodium salt'." ] } | |
CAS No. |
7336-20-1 |
Molecular Formula |
C14H12N2Na2O6S2 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
disodium;2-amino-5-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H14N2O6S2.2Na/c15-11-5-4-10(13(8-11)23(17,18)19)3-1-9-2-6-12(16)14(7-9)24(20,21)22;;/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/b3-1+;; |
InChI Key |
YTBLSHUGVOUPFI-BFAXJPPBSA-L |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
SMILES |
C1=CC(=C(C=C1C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
7336-20-1 | |
Related CAS |
81-11-8 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.